molecular formula C14H10ClNO3 B6378855 4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% CAS No. 1261977-02-9

4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%

Cat. No. B6378855
CAS RN: 1261977-02-9
M. Wt: 275.68 g/mol
InChI Key: MDZMWSKEKXSSHI-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (4-C-3-C-4-CP-2-FP-95%) is a chemical compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 93-94°C. This compound has been used in a variety of research and laboratory applications due to its versatility and stability.

Scientific Research Applications

4-C-3-C-4-CP-2-FP-95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 3-amino-4-chlorophenol, 4-chloro-3-carbamoyl-phenol, and 4-chloro-3-formyl-phenol. It has also been used as a catalyst in the synthesis of a variety of compounds, including 4-chloro-3-carbamoyl-phenol, 4-chloro-3-formyl-phenol, and 4-chloro-3-formyl-phenol ethyl ester.

Mechanism of Action

4-C-3-C-4-CP-2-FP-95% is believed to act as a catalyst in the synthesis of compounds. It is believed to increase the rate of reaction by providing an additional site for the nucleophilic attack of the reagents. This increases the rate of reaction by increasing the number of reactive sites available for the reaction.
Biochemical and Physiological Effects
4-C-3-C-4-CP-2-FP-95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not believed to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

4-C-3-C-4-CP-2-FP-95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to use in a variety of experiments. It is also relatively non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, it is not particularly soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 4-C-3-C-4-CP-2-FP-95%. One potential direction is the development of new methods for synthesizing compounds using 4-C-3-C-4-CP-2-FP-95%. Another potential direction is the development of new applications for 4-C-3-C-4-CP-2-FP-95%, such as its use in the synthesis of pharmaceuticals or other compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-C-3-C-4-CP-2-FP-95%. Finally, further research could be conducted to explore the potential advantages and limitations of 4-C-3-C-4-CP-2-FP-95% for laboratory experiments.

Synthesis Methods

4-C-3-C-4-CP-2-FP-95% is synthesized by a three-step process. The first step involves the reaction of 4-chlorophenol with 3-chloro-4-carbamoyl-phenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The second step involves the reaction of the resulting product with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or p-toluenesulfonic anhydride. Finally, the third step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide to yield the desired 4-C-3-C-4-CP-2-FP-95%.

properties

IUPAC Name

2-chloro-5-(3-formyl-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-3-1-9(6-11(12)14(16)19)8-2-4-13(18)10(5-8)7-17/h1-7,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMWSKEKXSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685316
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol

CAS RN

1261977-02-9
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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